6-Benzyl-4-oxo-4H-chromene-2-carboxylic acid
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Overview
Description
6-Benzyl-4-oxo-4H-chromene-2-carboxylic acid is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to the chromene core, which enhances its biological properties and makes it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4-oxo-4H-chromene-2-carboxylic acid typically involves the condensation of salicylaldehyde with benzylidene malononitrile, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol. The final oxidation step can be achieved using oxidizing agents like potassium permanganate or Jones reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the chromene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-Benzyl-4-oxo-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly monoamine oxidase inhibitors.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Similar structure but lacks the benzyl group.
6-Fluorochromone-2-carboxylic acid: Contains a fluorine atom instead of a benzyl group.
Uniqueness
6-Benzyl-4-oxo-4H-chromene-2-carboxylic acid is unique due to the presence of the benzyl group, which enhances its biological activity and makes it a versatile scaffold for drug development. The benzyl group can participate in additional interactions with biological targets, increasing the compound’s potency and selectivity.
Properties
CAS No. |
61270-45-9 |
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Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
6-benzyl-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C17H12O4/c18-14-10-16(17(19)20)21-15-7-6-12(9-13(14)15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,19,20) |
InChI Key |
IXGAVCADMDCZDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C=C2)OC(=CC3=O)C(=O)O |
Origin of Product |
United States |
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